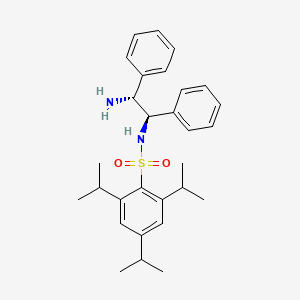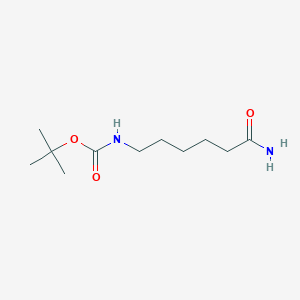![molecular formula C18H14O4 B3178866 [1,1'-Biphenyl]-4,4'-diyl diacrylate CAS No. 84948-17-4](/img/structure/B3178866.png)
[1,1'-Biphenyl]-4,4'-diyl diacrylate
説明
“[1,1’-Biphenyl]-4,4’-diyl diacrylate” is a compound that likely contains a biphenyl group and two acrylate groups . Acrylates are esters that contain vinyl groups, making them interesting for their bifunctional properties: the vinyl group is susceptible to polymerization .
Synthesis Analysis
The synthesis of diacrylates can involve the esterification of multifunctional monomers . For instance, diacrylates based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . Another method involves reacting glycidyl methacrylate, piperazine, and cyclic ethylene chlorophosphate .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4,4’-diyl diacrylate” likely involves a biphenyl group connected to two acrylate groups. Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings . Acrylates contain a vinyl group, which is a carbon double bond .Chemical Reactions Analysis
Diacrylates can undergo copolymerization with film-forming monomers like acrylates and methacrylates . The kinetics of such reactions have been studied, with the rate constant for polypropylene glycol diacrylates being higher than that for dimethacrylates, indicating greater reactivity towards acrylic acid .科学的研究の応用
1. Metal–Organic Frameworks
[1,1'-Biphenyl]-4,4'-diyl diacrylate derivatives, such as biphenyl tetracarboxylate, have been utilized in the construction of novel metal–organic frameworks (MOFs). These MOFs exhibit a variety of structures, including 1D, 2D, and 3D frameworks, demonstrating the versatility of biphenyl derivatives in forming complex geometries with potential applications in material science and catalysis (Sun et al., 2010).
2. Synthesis and Molecular Docking
Biphenyl-based compounds have been synthesized for their potential pharmaceutical applications, particularly as tyrosinase inhibitors. The incorporation of the biphenyl moiety into these compounds has shown significant anti-tyrosinase activities, comparable to standard inhibitors. Molecular docking studies suggest that these compounds act primarily at the active-site entrance of the enzyme (Kwong et al., 2017).
3. Precursors in Material Synthesis
Biphenyl derivatives, such as multi-iodoarenes synthesized through templated deprotonative metalation, have been identified as valuable precursors in the synthesis of materials for pharmaceutical, electronic, and nanomaterials industries. These derivatives offer a route to create high-impact transformation products (Martínez-Martínez et al., 2017).
4. Electrochemical Properties
Research on tetra(aryl)benzidenes derivatives of biphenyl has revealed insights into their electrochemical properties, demonstrating their potential in applications such as electronic materials. The study of their molecular and crystal structures contributes to a deeper understanding of their electronic behavior (Low et al., 2004).
作用機序
Safety and Hazards
While specific safety data for “[1,1’-Biphenyl]-4,4’-diyl diacrylate” was not found, similar compounds like biphenyl have associated hazards. For instance, biphenyl can cause skin and eye irritation and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCJXJDRQQBETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105356-24-9 | |
| Details | Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105356-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




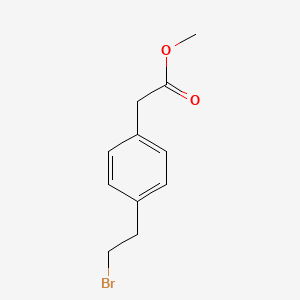
![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3178799.png)
![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)
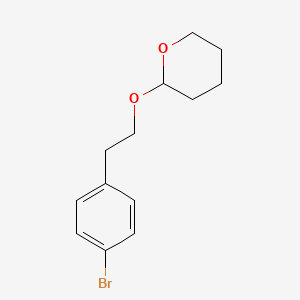
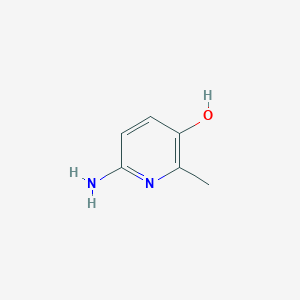
![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)
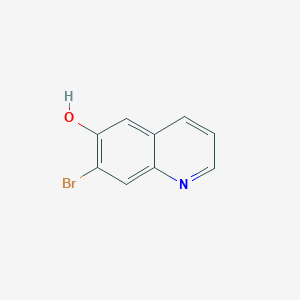
![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B3178870.png)
